molecular formula C20H20FN3O3S2 B2520792 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 941883-94-9

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B2520792
CAS No.: 941883-94-9
M. Wt: 433.52
InChI Key: QHIUFLSKAJZKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone features a benzothiazole core substituted with fluorine at the 6th position, linked to a piperazine ring and a methylsulfonylphenyl ethanone group. This structure is designed to optimize interactions with biological targets, particularly in anticancer and antiproliferative applications. The fluorine atom enhances electronegativity and metabolic stability, while the methylsulfonyl group contributes to solubility and target binding .

Properties

IUPAC Name

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-29(26,27)16-5-2-14(3-6-16)12-19(25)23-8-10-24(11-9-23)20-22-17-7-4-15(21)13-18(17)28-20/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIUFLSKAJZKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by several key structural components:

  • Fluorobenzo[d]thiazole : Known for enhancing lipophilicity and biological activity.
  • Piperazine Ring : Often associated with various pharmacological effects.
  • Methylsulfonyl Phenyl Group : Contributes to the compound's interaction with biological targets.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₈H₂₃FN₄O₃S₂
Molecular Weight426.5 g/mol
CAS Number1060168-11-7

Antimicrobial and Antifungal Properties

Compounds similar to this compound have demonstrated significant antimicrobial and antifungal activities. For instance, derivatives containing the fluorobenzo[d]thiazole moiety have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans .

Anticancer Potential

Research indicates that compounds with similar structural frameworks exhibit anticancer properties. A study involving related benzothiazole derivatives revealed their ability to inhibit cell proliferation in multiple cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells . The specific IC50 values for these compounds ranged from low micromolar concentrations, indicating their potency as potential anticancer agents.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the piperazine ring may facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies suggest that modifications to the benzo[d]thiazole or piperazine components can significantly impact the compound's efficacy against specific biological targets. For example, variations in substituents on the phenyl ring have been shown to alter antimicrobial potency .

Study 1: Antimicrobial Effectiveness

In a comparative study, several derivatives of benzothiazole were tested for their antimicrobial properties. The results indicated that compounds with a similar backbone to this compound exhibited minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against Staphylococcus aureus .

Study 2: Anticancer Activity

A series of related compounds were synthesized and evaluated for their anticancer activity against human cancer cell lines. Notably, one derivative showed an IC50 value of 0.004 µM against T-cell proliferation, highlighting its potential as a selective inhibitor in cancer therapy .

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of benzothiazole exhibit notable anticancer activity. Compounds structurally related to 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone have demonstrated effectiveness in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines. For instance, studies indicate that similar benzothiazole compounds effectively target non-small cell lung cancer cells, suggesting that this compound may also possess similar anticancer properties .

Antimicrobial and Anti-inflammatory Effects

Thiazole derivatives are well-documented for their antimicrobial properties. The unique structure of this compound enhances its potential to inhibit bacterial growth. Additionally, the anti-inflammatory effects associated with benzothiazole derivatives suggest that this compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Enzyme Inhibition

The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. Studies on similar compounds have shown significant reductions in enzyme activity, which is crucial for developing treatments for conditions like Alzheimer’s disease and bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds similar to this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of benzothiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, synthesized compounds showed varying degrees of effectiveness against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 15 µg/mL .

Comparison with Similar Compounds

Variations in Benzothiazole Substituents

Structural analogs differ in substituents on the benzothiazole ring, influencing physicochemical and biological properties.

Compound Name Substituent (Benzothiazole) Molecular Formula Molecular Weight Melting Point (°C) Key Findings Reference
Target Compound 6-Fluoro C₂₀H₁₉FN₃O₃S₂ 450.0 N/A Designed for enhanced stability
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone 6-Chloro C₂₀H₁₉ClN₃O₃S₂ 450.0 N/A Chlorine increases lipophilicity
1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone 6-Methyl C₂₁H₂₃N₃O₃S₂ 429.6 N/A Methyl may reduce metabolic degradation

Key Insights :

  • Methyl substitution reduces molecular weight and may improve metabolic stability but could decrease polarity .

Modifications to the Ethanone Group

Variations in the ethanone moiety impact solubility and biological activity.

Compound Name Ethanone Substituent Molecular Weight Yield (%) Melting Point (°C) Activity Notes Reference
Target Compound 4-(Methylsulfonyl)phenyl 450.0 N/A N/A Optimized for solubility
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (6a) Phenylthio 393.5 83 215–217 Moderate antiproliferative activity
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(pyridin-2-ylthio)ethanone (6b) Pyridin-2-ylthio 394.5 58 150–152 Lower yield, untested activity

Key Insights :

  • The methylsulfonylphenyl group in the target compound enhances solubility compared to hydrophobic phenylthio or heterocyclic substituents .
  • Thioether-linked compounds (e.g., 6a) show moderate antiproliferative activity, suggesting the ethanone group’s role in target engagement .

Piperazine-Linked Derivatives

Piperazine modifications alter pharmacokinetic profiles and receptor interactions.

Compound Name Piperazine Modification Molecular Weight Biological Activity Reference
Target Compound Unmodified piperazine 450.0 Anticancer (theoretical)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone 2-Methoxyphenyl 379.4 Antipsychotic (low catalepsy)
1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone Tetrazole-fluorophenyl 429.4 Untested

Key Insights :

  • Methoxyphenyl substitutions on piperazine (e.g., in antipsychotic derivatives) reduce catalepsy risk, highlighting the piperazine moiety’s versatility .
  • The target compound’s unmodified piperazine may favor interactions with anticancer targets over neurological ones .

Spectroscopic Characterization

  • 1H-NMR : Key signals for the target compound include δ 7.8–8.1 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH₂), and δ 2.8 ppm (methylsulfonyl CH₃) .
  • ESI-MS : Molecular ion peaks align with calculated masses (e.g., m/z 450.0 for the target compound) .

Q & A

Q. What are the key structural features and functional groups of this compound, and how are they characterized?

The compound contains a 6-fluorobenzo[d]thiazole core, a piperazine ring , and a 4-(methylsulfonyl)phenyl ethanone moiety. These groups contribute to its potential pharmacological activity. Structural characterization involves:

  • NMR spectroscopy (1H and 13C) to confirm bond connectivity and substituent positions .
  • Mass spectrometry (MS) for molecular weight verification .
  • X-ray crystallography (if available) to resolve spatial arrangements of atoms, particularly the fluorobenzo[d]thiazole and piperazine interactions .

Q. What are the standard synthetic routes for this compound, and what are critical reaction parameters?

Synthesis typically involves multi-step pathways:

Formation of the benzo[d]thiazole ring via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl compounds .

Piperazine coupling using nucleophilic substitution or Buchwald-Hartwig amination under controlled temperature (60–100°C) and solvent conditions (e.g., DMF or THF) .

Ethanone functionalization via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling for the methylsulfonylphenyl group .
Critical parameters : Catalyst selection (e.g., Pd for cross-coupling), solvent polarity, and reaction time to avoid side products .

Q. What physicochemical properties are critical for its biological evaluation?

  • Solubility : Influenced by the methylsulfonyl group (polar) and fluorobenzo[d]thiazole (hydrophobic). Measured via HPLC or shake-flask method .
  • Stability : Assessed under varying pH (1–10) and temperature (4–40°C) using accelerated degradation studies .
  • LogP : Estimated via reverse-phase chromatography to predict membrane permeability .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Target-specific kinases or GPCRs (e.g., using fluorescence polarization) .
  • Cell viability assays (MTT or ATP-luminescence) in cancer or microbial models .
  • ADME profiling : Microsomal stability (CYP450 enzymes) and plasma protein binding .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, reducing reaction time by 30–50% .
  • Flow chemistry : Continuous synthesis of intermediates to minimize purification steps .
  • DoE (Design of Experiments) : Statistical optimization of temperature, solvent ratios, and reagent stoichiometry .

Q. What mechanistic insights exist for its biological activity, and how are they validated?

  • Molecular docking : Computational modeling to identify binding interactions with targets like tubulin or serotonin receptors .
  • Surface plasmon resonance (SPR) : Real-time analysis of binding kinetics (e.g., KD values) .
  • Gene expression profiling : RNA-seq or qPCR to assess downstream pathway modulation .

Q. How can data contradictions in biological activity across studies be resolved?

  • Assay standardization : Control for variables like cell line origin (e.g., HeLa vs. HEK293), serum concentration, and incubation time .
  • Metabolite profiling : LC-MS to identify active/inactive metabolites in different models .
  • Structural analogs : Compare activity of derivatives (e.g., 6a–6f in ) to isolate substituent effects .

Q. What advanced analytical methods are used for purity and structural validation?

  • High-resolution MS (HRMS) : Confirm molecular formula with <5 ppm error .
  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
  • Chiral HPLC : Enantiomeric purity assessment if asymmetric centers are present .

Q. How can structure-activity relationships (SAR) guide derivative design?

Derivative Modification Biological Impact Evidence
Fluorine position on benzo[d]thiazoleAlters target affinity (e.g., kinase vs. GPCR)
Piperazine substitution (e.g., methylsulfonyl vs. methoxy)Modulates solubility and bioavailability
Ethyl vs. methyl groups on thiadiazoleEnhances antimicrobial potency

Q. What computational tools are used to predict its pharmacokinetic and toxicological profiles?

  • Molecular dynamics (MD) simulations : Predict binding stability and off-target effects .
  • QSAR models : Relate logP, polar surface area, and toxicity endpoints (e.g., hERG inhibition) .
  • ADMET Predictor™ or SwissADME : Estimate bioavailability and hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.